molecular formula C10H14ClNO2 B2452312 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride CAS No. 2551117-39-4

2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride

Cat. No.: B2452312
CAS No.: 2551117-39-4
M. Wt: 215.68
InChI Key: HNKCOROGNHYVML-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-6-5-8-7-11-9-3-1-2-4-10(9)13-8;/h1-4,8,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKCOROGNHYVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride typically involves the cyclization of an appropriate precursor. One common method involves the reaction of o-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often employs solvent-free microwave thermolysis. This method is advantageous due to its rapid reaction times, high yields, and environmental friendliness compared to conventional solution-phase reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This action can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Biological Activity

2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride is a compound belonging to the class of benzoxazines, which are heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C10H13ClN2O2
CAS Number: 2551117-39-4

The synthesis of this compound typically involves the cyclization of o-aminophenol with an aldehyde or ketone under acidic conditions. Common solvents include ethanol or methanol, with hydrochloric acid often used as a catalyst.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has been investigated for its potential as a human topoisomerase I inhibitor, which is significant in the development of anticancer therapies .
  • Neuroprotective Effects : Studies suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various biological models .
  • Receptor Antagonism : Research indicates that derivatives of benzoxazines can act as antagonists at serotonin receptors (5HT3), which could have implications for treating anxiety and depression .

Case Studies and Experimental Data

A series of experiments have evaluated the biological activity of 3,4-dihydro-2H-1,4-benzoxazine derivatives:

Study Activity Evaluated Findings
Sharaf El-Din et al. (2019) Antifungal and antibacterialCompounds exhibited significant activity against various pathogens.
PubMed Study (1996) 5HT3 receptor antagonismCompounds showed high affinity with Ki values as low as 0.019 nM for certain derivatives.
ResearchGate (2018) Cytotoxicity against HeLa cellsSome derivatives demonstrated IC50 values indicating potent cytotoxic effects.

The mechanisms underlying the biological activities of this compound are diverse:

  • Topoisomerase Inhibition : By inhibiting topoisomerase I, the compound interferes with DNA replication and transcription processes in cancer cells.
  • Neurotransmitter Modulation : The interaction with serotonin receptors suggests potential pathways for modulating mood and anxiety disorders.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Key Activity Notes
2,2-Dimethyl-3,4-dihydrobenzoxazineAnticancerSimilar mechanism but different substitution pattern affects potency.
3,4-Dihydro-2H-1,3-benzoxazineAntimicrobialDifferent ring structure impacts biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of ethanolamine derivatives with substituted catechols under acidic or basic conditions. For example, refluxing in ethanol with glacial acetic acid as a catalyst promotes ring closure (as seen in similar benzoxazine syntheses) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (80–100°C), and catalyst loading. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Purification via recrystallization or column chromatography improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the benzoxazine ring (e.g., deshielded protons at δ 4.2–4.5 ppm for the oxazine oxygen-adjacent CH₂ groups) and ethanol moiety (broad OH peak at δ 1.5–2.0 ppm). Aromatic protons in the 6.5–7.5 ppm range confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 228.1234). Fragmentation patterns distinguish the benzoxazine core from ethanol side-chain cleavage .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving hydrogen bonding between the hydrochloride counterion and ethanol OH group .

Advanced Research Questions

Q. How do structural modifications at the benzoxazine ring influence the compound's physicochemical properties, and what experimental strategies validate these effects?

  • Methodological Answer : Substituents (e.g., methyl, methoxy) at the 3,4-positions alter solubility and stability:

  • Lipophilicity : LogP measurements via shake-flask method show increased hydrophobicity with electron-donating groups.
  • Thermal Stability : DSC reveals melting point shifts; electron-withdrawing groups (e.g., nitro) lower thermal stability by ~20°C .
  • Validation : Comparative XRD analysis of derivatives identifies steric effects on crystal packing .

Q. What computational methods predict the compound's interactions with biological targets, and how are these validated experimentally?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT₃), leveraging the benzoxazine core’s similarity to known ligands . Adjust protonation states (e.g., hydrochloride salt) in molecular dynamics (MD) simulations for accuracy.
  • Experimental Validation : Electrophysiological assays (e.g., patch-clamp on dissociated neurons) quantify 5-HT₃ receptor blockade. IC₅₀ values correlate with computational binding energies .

Q. How can researchers resolve contradictions in reported bioactivity data across studies, particularly regarding receptor selectivity?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : GC analysis (using n-propanol as an internal standard) ensures ethanol content ≤0.1%, eliminating solvent interference .
  • Structural Analogues : Compare activity of 2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethanol hydrochloride with its methylated or halogenated derivatives to isolate substituent effects .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) to minimize variability in receptor-binding studies .

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